8-Amino-6-methoxyquinoline hydrobromide is a chemical compound derived from 8-amino-6-methoxyquinoline, which is characterized by its molecular formula of and a molecular weight of 255.11 g/mol. The compound is notable for its quinoline structure, which consists of a bicyclic aromatic system that includes a nitrogen atom. This compound is commonly used in various chemical and biological research applications, particularly as an impurity reference material and in the study of pharmacological properties .
The chemical reactivity of 8-amino-6-methoxyquinoline hydrobromide is primarily influenced by its functional groups. The amino group (-NH2) can participate in nucleophilic substitution reactions, while the methoxy group (-OCH3) can undergo demethylation or oxidation reactions under specific conditions. Furthermore, the hydrobromide salt form enhances solubility in polar solvents, making it suitable for various
The synthesis of 8-amino-6-methoxyquinoline hydrobromide typically involves several steps:
Alternative synthetic routes may also be explored depending on the desired purity and yield .
8-Amino-6-methoxyquinoline hydrobromide finds applications in various fields:
Its unique properties make it valuable for researchers studying quinoline derivatives and their applications in medicinal chemistry .
Interaction studies involving 8-amino-6-methoxyquinoline hydrobromide have primarily focused on its role as a cytochrome P450 enzyme inhibitor. These studies are crucial for understanding how this compound may affect drug metabolism and pharmacokinetics. For instance, its inhibition of CYP1A2 suggests potential interactions with drugs metabolized through this pathway, which could influence therapeutic outcomes .
Several compounds share structural similarities with 8-amino-6-methoxyquinoline hydrobromide. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity | Notable Features |
|---|---|---|---|
| 7-Methoxy-4-methylquinoline | 1807542-80-8 | 0.88 | Exhibits antitumor activity; different substitution pattern |
| 4-(6,7-Dimethoxyquinolin-4-yl)aniline | 1261810-14-3 | 0.80 | Potential use in cancer therapy; more complex structure |
| 5-Amino-6-methoxyquinoline | 4964-76-5 | 0.92 | Similar biological activity; different amino positioning |
| 7-Hydroxyquinoline | 578-66-5 | 0.75 | Known for its chelation properties; lacks methoxy group |
| Quinolines with halogen substituents | Various | Varies | Often exhibit enhanced biological activities; vary widely |
These compounds illustrate the diversity within the quinoline family while showcasing the unique attributes of 8-amino-6-methoxyquinoline hydrobromide, particularly its specific functional groups that influence its biological activity and applications .
8-Amino-6-methoxyquinoline hydrobromide demonstrates well-defined thermal properties that are essential for its characterization and handling. The compound exhibits a melting point of 238°C with decomposition [1] [2] [3], indicating that the material undergoes thermal degradation concurrent with melting. This decomposition temperature is characteristic of many organic salts containing hydrobromide moieties, where the salt bridge becomes unstable at elevated temperatures.
The boiling point of the compound has been determined to be 388.9°C at 760 mmHg [4] [3], though this measurement is likely theoretical given that the compound decomposes at 238°C. The significant difference between the melting point and theoretical boiling point suggests that the compound has limited thermal stability range for practical applications requiring elevated temperatures.
The compound exists as a crystalline solid at room temperature, appearing as yellow to orange brown powder or crystals [4]. The crystalline nature indicates ordered molecular packing with specific intermolecular interactions between the quinoline moieties and bromide ions. The color variation from yellow to orange-brown suggests potential polymorphic forms or varying degrees of crystalline perfection.
Thermodynamic analysis reveals that the compound maintains structural integrity up to approximately 238°C, beyond which thermal decomposition predominates over normal phase transitions. The decomposition process likely involves the liberation of hydrogen bromide and subsequent degradation of the quinoline structure, which is consistent with the behavior of similar aminoquinoline compounds under thermal stress.
The flash point of 8-Amino-6-methoxyquinoline hydrobromide is reported as 189°C [3], which classifies the compound as combustible but not particularly hazardous from a fire safety perspective. This relatively high flash point indicates that the compound requires significant heating before it can sustain combustion, making it relatively safe for handling under normal laboratory conditions.
The solubility profile of 8-Amino-6-methoxyquinoline hydrobromide reflects its ionic nature and the presence of both hydrophilic and hydrophobic structural elements. In dimethyl sulfoxide (DMSO), the compound exhibits slight solubility [5] [6] [7], which can be enhanced by heating to 37°C and applying ultrasonic agitation. This temperature-dependent solubility behavior is typical of crystalline organic salts where increased thermal energy facilitates the disruption of crystal lattice interactions.
Methanol also provides slight solubility for the compound [5] [6], indicating that polar protic solvents can effectively solvate both the quinoline moiety and the bromide counterion through hydrogen bonding and dipole-dipole interactions. The limited solubility in these polar solvents suggests strong intermolecular forces within the crystal structure that resist dissolution.
The formation of the hydrobromide salt significantly enhances the water solubility compared to the free base form . This enhancement occurs because the ionic character of the salt facilitates hydration of both the protonated amino group and the bromide counterion. The hydrobromide salt form represents a common pharmaceutical strategy for improving the aqueous solubility of basic organic compounds.
The solubility enhancement in polar solvents is attributed to the ability of these solvents to stabilize the separated ions through solvation. The methoxy and amino substituents on the quinoline ring provide additional sites for hydrogen bonding with protic solvents, contributing to the overall solubility profile.
In less polar organic solvents, the compound shows variable solubility depending on the specific solvent characteristics. The ionic nature of the hydrobromide salt generally limits solubility in non-polar solvents, as these solvents cannot effectively stabilize the ionic species. However, moderately polar organic solvents that can participate in hydrogen bonding or dipole interactions may provide better dissolution characteristics.
The temperature dependency of solubility in organic solvents follows typical thermodynamic principles, with increased solubility at elevated temperatures due to enhanced molecular motion and disruption of crystal packing forces. This relationship is particularly important for applications requiring solution-phase reactions or purification processes.
The compound requires careful temperature control for optimal stability, with recommended storage at 2-8°C [7] [9] [10]. This low-temperature storage requirement helps maintain the chemical integrity of the compound by minimizing thermal degradation pathways. At ambient temperatures, the compound may undergo slow decomposition reactions, particularly in the presence of moisture or oxidizing agents.
The thermal stability analysis indicates that the compound can withstand moderate heating for short periods, but prolonged exposure to temperatures above 50°C may result in gradual decomposition. This limitation necessitates careful consideration of reaction conditions when the compound is used as a synthetic intermediate.
8-Amino-6-methoxyquinoline hydrobromide exhibits sensitivity to atmospheric conditions, particularly oxidation. Storage under inert gas atmospheres, such as nitrogen or argon, is recommended to prevent oxidative degradation [10]. The amino group on the quinoline ring is particularly susceptible to oxidation, which can lead to the formation of unwanted by-products and reduced compound purity.
Light sensitivity is another important consideration, with recommendations for protection from light during storage [7] [10]. Photodegradation can occur through various mechanisms, including direct photolysis of the quinoline chromophore or photocatalyzed oxidation reactions. Dark storage conditions or amber containers are typically employed to minimize light-induced degradation.
The compound demonstrates significant moisture sensitivity, requiring storage in dry conditions to prevent hydrolysis and other water-mediated degradation reactions [9] [3]. The hydrobromide salt can absorb atmospheric moisture, leading to crystal structure changes and potential chemical instability.
Chemical incompatibilities include strong oxidizing agents, which can react with the amino group or other electron-rich sites on the molecule [11]. The compound should be stored away from oxidizers such as peroxides, permanganates, or other reactive species that could initiate unwanted chemical transformations.